
6-(Propan-2-yloxy)-1h-indazol-3-amine
Vue d'ensemble
Description
6-(Propan-2-yloxy)-1h-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Méthodes De Préparation
The synthesis of 6-(Propan-2-yloxy)-1h-indazol-3-amine typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity .
Industrial production methods often utilize optimized synthetic routes to ensure scalability and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
6-(Propan-2-yloxy)-1h-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Applications De Recherche Scientifique
6-(Propan-2-yloxy)-1h-indazol-3-amine has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 6-(Propan-2-yloxy)-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been demonstrated to inhibit tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it an effective anticancer agent .
Comparaison Avec Des Composés Similaires
6-(Propan-2-yloxy)-1h-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: A simpler derivative with similar biological activities but different substitution patterns.
5-Phenyl-1H-indazol-3-amine: Another derivative with a phenyl group at the 5-position, exhibiting distinct pharmacological properties.
6-(3-Methoxyphenyl)-1H-indazol-3-amine: Known for its inhibitory activity against FGFR1, a target in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
6-propan-2-yloxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRASIDEDGPZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)
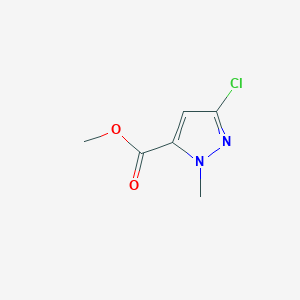
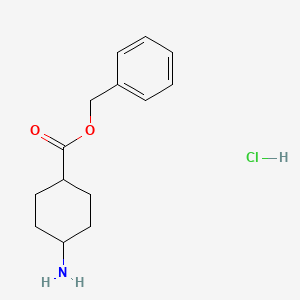
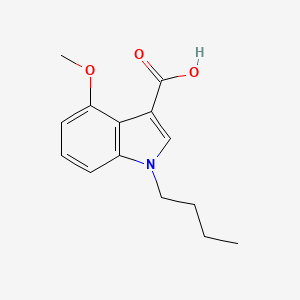


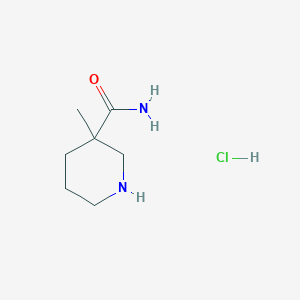
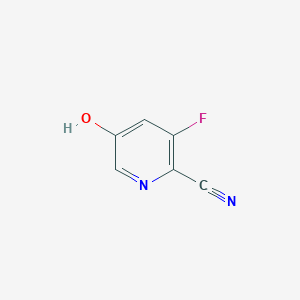
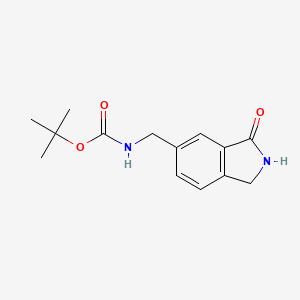
![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
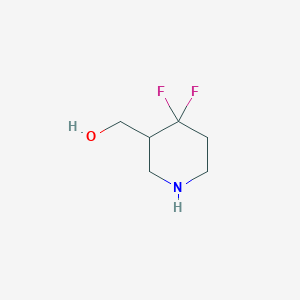


![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
